molecular formula C6H13ClMg B6297141 2-Ethylbutylmagnesium chloride solution, 2 M in diethyl ether CAS No. 690272-29-8

2-Ethylbutylmagnesium chloride solution, 2 M in diethyl ether

Cat. No.: B6297141
CAS No.: 690272-29-8
M. Wt: 144.92 g/mol
InChI Key: ROMZHJDXEONFDS-UHFFFAOYSA-M
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Description

2-Ethylbutylmagnesium chloride is a Grignard reagent commonly used in organic synthesis for nucleophilic additions and cross-coupling reactions. The 2 M solution in diethyl ether provides a balance between reactivity and handling safety. Diethyl ether, a polar aprotic solvent with moderate Lewis basicity, stabilizes the Grignard reagent by coordinating to the magnesium center, preventing premature decomposition . The branched 2-ethylbutyl group introduces steric effects, which can influence reaction pathways and selectivity compared to linear or smaller alkyl variants. This reagent is typically employed in the synthesis of complex hydrocarbons and pharmaceuticals requiring bulky substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylbutylmagnesium chloride solution is typically prepared by reacting 2-ethylbutyl chloride with magnesium metal in the presence of diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:

2-Ethylbutyl chloride+Magnesium2-Ethylbutylmagnesium chloride\text{2-Ethylbutyl chloride} + \text{Magnesium} \rightarrow \text{2-Ethylbutylmagnesium chloride} 2-Ethylbutyl chloride+Magnesium→2-Ethylbutylmagnesium chloride

Industrial Production Methods

In industrial settings, the preparation of 2-ethylbutylmagnesium chloride solution follows similar principles but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction. The purity and concentration of the final product are carefully controlled to meet specific requirements for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutylmagnesium chloride solution primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms. It is also involved in substitution reactions, particularly with halides and other leaving groups.

Common Reagents and Conditions

    Aldehydes and Ketones: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

    Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.

    Epoxides: Opens epoxide rings to form alcohols.

Major Products Formed

    Alcohols: From reactions with aldehydes, ketones, and epoxides.

    Carboxylic Acids: From reactions with carbon dioxide.

Scientific Research Applications

2-Ethylbutylmagnesium chloride solution is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of biologically active compounds and intermediates.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-ethylbutylmagnesium chloride solution involves the formation of a carbon-magnesium bond, which is highly polarized. The carbon atom becomes nucleophilic, allowing it to attack electrophilic centers in various substrates. This nucleophilic addition is the basis for many of its reactions, including the formation of alcohols and carboxylic acids .

Comparison with Similar Compounds

Structural and Solvent Variations

Grignard reagents with analogous structures but differing in alkyl chains or solvents exhibit distinct properties:

Compound Concentration Solvent Reactivity Profile Stability Considerations Common Applications
2-Ethylbutylmagnesium chloride 2 M Diethyl ether Moderate due to steric hindrance Sensitive to moisture, peroxides Bulky alkylation reactions
tert-Butylmagnesium chloride 2 M THF Lower reactivity (solvent coordination) More stable in THF Sterically hindered substrates
n-Butylmagnesium chloride 2 M THF High (linear chain) Requires dry conditions General alkylation
Cyclohexylmagnesium chloride 2 M Diethyl ether Moderate (cyclic structure) Similar to ether-based reagents Cyclohexyl group incorporation
Benzylmagnesium chloride 1 M Diethyl ether High (aromatic stabilization) Air-sensitive Benzylation reactions

Key Observations :

  • Solvent Effects : THF, a stronger Lewis base than diethyl ether, stabilizes Grignard reagents more effectively, reducing reactivity but enhancing shelf life. For example, tert-butylmagnesium chloride in THF is less reactive but more stable than its diethyl ether counterparts .
  • Alkyl Group Influence : Branched reagents (e.g., 2-ethylbutyl, tert-butyl) exhibit reduced nucleophilicity due to steric hindrance, favoring selective reactions with less crowded electrophiles. Linear analogs like n-butylmagnesium chloride show broader applicability .
  • Cost and Availability : Cyclohexyl- and sec-butylmagnesium chloride in diethyl ether are priced similarly (~$8/100 mL), whereas tert-butyl variants in THF are costlier (\sim$9.80/100 mL) due to solvent handling requirements .

Biological Activity

2-Ethylbutylmagnesium chloride, a Grignard reagent, is widely utilized in organic synthesis due to its nucleophilic properties. When dissolved in diethyl ether, this compound exhibits unique biological activities that warrant investigation. This article explores the biological properties, including antimicrobial effects, toxicity, and relevant case studies.

2-Ethylbutylmagnesium chloride is a strong nucleophile capable of attacking electrophilic centers in various biological molecules. The solvent, diethyl ether, stabilizes the Grignard reagent through solvation, allowing for effective interaction with biological targets.

Antimicrobial Properties

Research indicates that Grignard reagents can exhibit antimicrobial activities. For instance, studies on similar compounds have shown significant bactericidal and fungicidal effects against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMinimum Inhibitory Concentration (MIC)Target Organisms
Poly(METAC)123 μg/mL (MSSA)Staphylococcus aureus
2-Ethylbutylmagnesium chlorideNot yet establishedTBD

The MIC values for related compounds suggest that 2-ethylbutylmagnesium chloride may also possess antimicrobial properties, although specific studies are needed to confirm this.

Toxicity and Safety Concerns

The use of diethyl ether as a solvent raises safety concerns due to its flammability and potential for causing respiratory issues upon inhalation. Reports of diethyl ether intoxication highlight the necessity for caution when handling this compound .

Case Study: Diethyl Ether Intoxication
A documented case involved a patient exhibiting symptoms of intoxication after exposure to diethyl ether vapors during laboratory experiments. Toxicological analysis confirmed elevated levels of ether in the bloodstream, underscoring the importance of proper ventilation and personal protective equipment when working with this solvent .

Research Findings

Recent studies have focused on the reactivity of Grignard reagents in biological systems. While specific data on 2-ethylbutylmagnesium chloride is limited, insights from related compounds provide a foundation for understanding its potential biological activity.

  • Cytotoxicity : Some Grignard reagents have demonstrated cytotoxic effects on human cell lines, indicating that 2-ethylbutylmagnesium chloride may also affect cellular viability.
  • Mechanistic Studies : Investigations into the mechanism of action reveal that these reagents can disrupt cellular membranes or interfere with metabolic pathways.

Q & A

Q. Basic: What are the critical safety considerations when handling 2-ethylbutylmagnesium chloride in diethyl ether?

Answer:
This solution is pyrophoric and reacts violently with moisture/air. Key safety steps include:

  • Inert Atmosphere: Use argon/nitrogen gas lines and Schlenk techniques for transfers .
  • Personal Protective Equipment (PPE): Wear flame-resistant lab coats, gloves, and face shields. Avoid synthetic fabrics due to diethyl ether’s flammability (flash point: -40°C) .
  • Storage: Keep in sealed, dry containers under inert gas (storage class code 4.2 for pyrophoric materials) .
  • Quenching: Always quench residual reagent with cold, saturated NH4_4Cl or dilute HCl before disposal .

Q. Advanced: How can reaction yields be optimized for cross-coupling reactions using this Grignard reagent?

Answer:
Optimization involves:

  • Temperature Control: Initiate reactions at -30°C to suppress side reactions (e.g., ether cleavage), then gradually warm to room temperature .
  • Stoichiometry: Maintain a 1:1 molar ratio with electrophiles (e.g., chloroenynols) to avoid over-addition or dimerization .
  • Solvent Purity: Ensure diethyl ether is anhydrous (distilled over Na/benzophenone). Contaminants like water or alcohols deactivate the reagent .
  • Catalyst Selection: For Fe-catalyzed couplings, use FeCl2_2·4H2_2O (1 mol%) to enhance selectivity .

Q. Basic: Why is diethyl ether the preferred solvent for this Grignard reagent?

Answer:
Diethyl ether’s low polarity stabilizes the Grignard reagent via coordination to Mg, while its low boiling point (34.6°C) facilitates easy removal post-reaction. However, its high volatility necessitates rigorous temperature control to prevent solvent loss during reflux . Alternatives like THF are unsuitable due to stronger coordination, which can alter reactivity .

Q. Advanced: How do researchers analyze and resolve contradictions in kinetic data for reactions involving this reagent?

Answer:
Contradictions often arise from:

  • Moisture Contamination: Trace water accelerates hydrolysis, reducing effective reagent concentration. Use Karl Fischer titration to verify solvent dryness .
  • Side Reactions: By-products like dialkylmagnesium species (e.g., MgR2_2) form at higher temperatures. Monitor via 1^{1}H NMR or GC-MS to identify competing pathways .
  • Inconsistent Stirring: Poor mixing in biphasic systems leads to uneven reagent distribution. Use high-shear stirrers or microreactors for homogeneous mixing .

Q. Basic: What is the protocol for synthesizing metal complexes using this reagent?

Answer:
Example protocol for [M(2-ethylbutyl)2_2] complexes (M = Fe, Co, Ni):

Prepare 2-ethylbutylmagnesium chloride (2 M in ether).

Add dropwise to a cooled (-10°C) ethanolic solution of metal chloride (e.g., FeCl2_2·4H2_2O) under argon.

Stir for 2 hours, filter the precipitate, and wash with ethanol/ether.

Dry under vacuum (yield: 70–85%). Key characterization tools: elemental analysis, IR spectroscopy, and magnetic susceptibility .

Q. Advanced: What strategies mitigate ether-induced side reactions in large-scale syntheses?

Answer:

  • Solvent Alternatives: Replace diethyl ether with higher-boiling ethers (e.g., cyclopentyl methyl ether) for improved temperature control .
  • Continuous Flow Systems: Microreactors minimize exposure to moisture/oxygen and enhance heat dissipation .
  • Additives: Use HMPA or TMEDA to stabilize the Grignard reagent and suppress Wurtz coupling .

Q. Basic: How is the concentration of the Grignard solution verified experimentally?

Answer:

  • Titration: Quench 1 mL of solution with excess 0.5 M HCl, then back-titrate with NaOH using phenolphthalein. Concentration = \frac{(V_{HCl} - V_{NaOH}) \times M_{HCl}}{1 \text{ mL}}} .
  • Gravimetric Analysis: Hydrolyze a known volume, dry the Mg(OH)2_2 precipitate, and calculate moles from mass .

Q. Advanced: What mechanistic insights explain the reagent’s selectivity in nucleophilic additions?

Answer:
The bulky 2-ethylbutyl group directs nucleophilic attack to less hindered electrophilic centers (e.g., terminal carbonyls over internal ones). Steric effects are quantified using DFT calculations or Hammett parameters . Kinetic studies in ether show a 2:1 preference for aldehyde addition over ketones due to lower transition-state steric strain .

Properties

IUPAC Name

magnesium;3-methanidylpentane;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.ClH.Mg/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMZHJDXEONFDS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC([CH2-])CC.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690272-29-8
Record name 2-ETHYLBUTYLMAGNESIUM CHLORIDE
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